Tes-ADT is primarily investigated for its use in organic thin-film transistors (OTFTs) []. These are transistors fabricated using organic materials instead of conventional inorganic semiconductors like silicon. OTFTs offer several advantages, including:
Research efforts are focused on optimizing the performance and stability of Tes-ADT-based OTFTs. This includes exploring methods to:
Beyond OTFTs, Tes-ADT is also being investigated for its potential applications in other organic electronic devices, such as:
5,11-bis(triethylsilylethynyl)anthradithiophene, commonly referred to as TES-ADT, is an organic semiconductor known for its unique structural and electronic properties. This compound features a central anthradithiophene core modified with triethylsilylethynyl groups, enhancing its solubility and electronic characteristics. The chemical formula for TES-ADT is C34H38S2Si2, and it has gained attention in the field of organic electronics due to its high charge mobility and stability under various environmental conditions .
Tes-adt functions as a p-type organic semiconductor []. In OFETs, the conjugated structure of Tes-adt allows for efficient hole (positive charge) transport through the molecule. The specific mechanism by which Tes-adt interacts with other molecules in a device to facilitate charge transport requires further research.
The synthesis of TES-ADT typically involves multi-step organic reactions. Key methods include:
TES-ADT is widely utilized in various applications, including:
Interaction studies of TES-ADT primarily focus on its compatibility with other materials in electronic devices. For instance, when combined with lead sulfide quantum dots, TES-ADT demonstrates effective energy transfer capabilities, which are critical for enhancing photon upconversion efficiency. The thiophene groups in TES-ADT facilitate close interactions with quantum dot surfaces, optimizing the transfer of triplet excitons .
Several compounds share structural similarities with TES-ADT, leading to comparable electronic properties. Here are a few notable examples:
TES-ADT stands out due to its specific combination of solubility and charge transport efficiency, making it particularly valuable in organic electronics.
TES-ADT features an anthradithiophene (ADT) backbone composed of two fused thiophene rings flanking a central anthracene core. The molecule is functionalized at the 5- and 11-positions with triethylsilylethynyl (TES) groups, which enhance solubility and modulate molecular packing (Figure 1). The ADT backbone exists in two isomeric forms: syn and anti, distinguished by the relative orientation of the sulfur atoms in the thiophene rings (Figure 2).
Isomer | Structural Feature | Crystal Packing | Mobility (cm²/Vs) |
---|---|---|---|
syn | Sulfur atoms on same side | Herringbone | 0.1–0.3 |
anti | Sulfur atoms on opposite sides | π-stacked | 1.0–1.8 |
The anti isomer dominates in as-synthesized mixtures (60% anti, 40% syn), with its π-stacked arrangement enabling superior charge transport. Syn isomers introduce torsional strain, reducing intermolecular orbital overlap and mobility.
TES-ADT is synthesized via a multi-step protocol:
Key optimizations include:
Purification:
Characterization:
Synchrotron-based grazing-incidence X-ray scattering (GIWAXS) reveals that α-phase TES-ADT adopts a 2D brickwork packing with 3.4 Å π-π distances, critical for high mobility. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) confirm functional group integrity, with TES protons resonating at δ 0.6–1.1 ppm.
5,11-Bis(triethylsilylethynyl)anthradithiophene represents a significant organic semiconductor compound with unique physical and chemical characteristics that make it valuable for electronic applications [1] [3]. The compound exhibits a molecular formula of C₃₄H₃₈S₂Si₂ with a molecular weight of 566.97 grams per mole [1] [30] [31]. This anthradithiophene derivative exists as a solid at room temperature and demonstrates remarkable purity levels exceeding 99% when analyzed by high-performance liquid chromatography [1] [7].
Property | Value | Reference |
---|---|---|
Chemical Name | 5,11-Bis(triethylsilylethynyl)anthradithiophene | [1] [3] |
Molecular Formula | C₃₄H₃₈S₂Si₂ | [1] [30] |
Molecular Weight | 566.97 g/mol | [1] [31] |
CAS Number | 851817-11-3 | [1] [30] |
Physical Form | Solid | [1] [7] |
Purity | >99% (HPLC) | [1] [7] |
Semiconductor Type | p-type | [1] |
Storage Classification | 11 - Combustible Solids | [1] |
The molecular structure features two triethylsilylethynyl substituents attached at the 5,11-positions of the anthradithiophene core, providing enhanced solubility and processability compared to unsubstituted analogues [5] [24]. The compound exists as a mixture of syn and anti isomers, though this isomeric variation does not significantly influence its optical properties [2] [15].
The thermal behavior of 5,11-bis(triethylsilylethynyl)anthradithiophene exhibits complex characteristics with multiple thermal transitions occurring across different temperature ranges [5] [8]. Differential scanning calorimetry analysis reveals a glass transition temperature of approximately 27 degrees Celsius, which enables molecular mobility at room temperature and contributes to the compound's ability to undergo structural transformations over extended periods [5].
The compound demonstrates a melting point range of 128-135 degrees Celsius as determined through thermal analysis [1] [7]. Thermogravimetric analysis indicates minimal weight loss of 0.5% at 250 degrees Celsius, suggesting reasonable thermal stability under moderate heating conditions [1]. However, the thermal stability profile becomes more complex when considering the various polymorphic forms that can exist.
Temperature (°C) | Thermal Process | Process Type | Reference |
---|---|---|---|
27 | Glass transition | Glass transition | [5] |
90 | γ-phase crystallization | Exothermic crystallization | [5] |
128 | γ-phase melting | Endothermic melting | [5] |
135-137 | α-phase melting/β-phase formation | Endothermic transition | [5] |
153-155 | β-phase melting | Endothermic melting | [5] |
Time-temperature-transformation diagrams have been constructed to understand the crystallization behavior from the melt state [27]. These studies demonstrate that isothermal crystallization experiments reveal distinctly different behaviors depending on the annealing temperature, following classical crystal nucleation and growth theory [27]. The thermal analysis provides critical insights for optimizing processing conditions to achieve desired microstructures and electronic properties [27].
The degradation profile shows that the compound maintains structural integrity under typical processing conditions but begins to show signs of thermal decomposition at elevated temperatures [14] [15]. Photodegradation studies indicate that the compound can form endoperoxide products under light exposure, though these reactions are thermally reversible to some extent [15].
5,11-Bis(triethylsilylethynyl)anthradithiophene exhibits remarkable polymorphic complexity with at least four distinct crystalline phases identified through various analytical techniques [5] [24]. The polymorphic behavior represents one of the most significant factors determining the electronic properties and device performance of this semiconductor material [5] [13].
The α-phase represents the most thermodynamically stable form at room temperature and exhibits the highest charge transport properties [5]. This phase typically forms through drop-casting at room temperature and develops characteristic spherulitic morphologies observable through polarized optical microscopy [5]. The α-phase demonstrates melting temperatures between 135-137 degrees Celsius and provides hole mobilities in the range of 0.3-0.4 square centimeters per volt-second [5] [25].
The β-phase emerges through thermal annealing processes at temperatures between 137-155 degrees Celsius [5]. This polymorphic form exhibits elongated crystal morphologies that differ significantly from the spherulitic structures of the α-phase [5]. The β-phase demonstrates lower charge transport properties, typically 2-3 orders of magnitude lower than the α-phase, and melts at higher temperatures around 153-155 degrees Celsius [5].
Crystalline Phase | Formation Method | Melting Point (°C) | Mobility (cm²/V·s) | Morphology |
---|---|---|---|---|
α-phase | Drop-casting at room temperature | 135-137 | 0.3-0.4 | Spherulitic |
β-phase | Thermal annealing at 137-155°C | 153-155 | 2-3 orders lower | Elongated crystals |
γ-phase | Heating amorphous films to 90°C | 128 | >10⁻³ | Small granular domains |
δ-phase | Solution-casting from tetrahydrofuran | Not specified | ~10⁻² | Solvent-dependent |
The γ-phase represents a less studied but significant polymorphic form that crystallizes when amorphous films are heated to approximately 90 degrees Celsius [5]. This phase exhibits lower melting temperatures around 128 degrees Celsius and demonstrates charge carrier mobilities exceeding 10⁻³ square centimeters per volt-second [5]. The γ-phase often appears as small granular domains and has frequently been overlooked in previous studies due to its lower diffraction intensities [5].
A fourth polymorphic form, designated as the δ-phase, has been identified through solution-casting from polar solvents such as tetrahydrofuran [5] [13]. This phase demonstrates relatively high charge carrier mobilities around 10⁻² square centimeters per volt-second and appears to be influenced by the polarity of the processing solvent [13].
X-ray diffraction analysis reveals that different polymorphs exhibit distinct molecular packing arrangements [5] [38]. The compound demonstrates uniaxial growth characteristics with molecules adopting upright orientations on substrates, as evidenced by the correlation between step heights in atomic force microscopy and calculated molecular lengths [38]. The out-of-plane lattice spacing of approximately 14.28 Angstroms closely matches the molecular length of 13.77 Angstroms, confirming the upright molecular orientation [38].
The solubility characteristics of 5,11-bis(triethylsilylethynyl)anthradithiophene in organic solvents play a crucial role in determining processing methods and final material properties [13] [24]. The triethylsilylethynyl substituents significantly enhance solubility compared to unsubstituted anthradithiophene cores, enabling solution-processing techniques that are essential for device fabrication [24] [25].
The compound demonstrates excellent solubility in common organic solvents including toluene, chloroform, and tetrahydrofuran [13] [15]. Solvent selection critically influences the resulting polymorphic form, with weakly polar solvents such as toluene and chloroform favoring the formation of high-performance polymorphs [13]. Studies indicate that the best-performing devices correspond to polymorphs crystallized from weakly polar solvents [13].
Solution-processing from tetrahydrofuran, a more polar solvent, results in the formation of the δ-phase polymorph [13]. This solvent-dependent polymorphism demonstrates the critical importance of solvent selection in controlling material properties and device performance [13]. The high polarity of tetrahydrofuran appears to influence molecular packing arrangements during crystallization, leading to distinct structural characteristics [13].
Dip-coating processes have been optimized to control film morphology and molecular ordering through quantitative control of drying speed at the air-solution-substrate contact line [25]. These techniques enable the formation of highly crystalline arrays with excellent field-effect mobilities up to 1.8 square centimeters per volt-second without requiring post-processing solvent vapor annealing steps [25].
The self-assembly tendencies during solution processing correlate with optimal pull-out rates in dip-coating applications [25]. This correlation provides insights into the molecular self-assembly mechanisms and offers pathways for optimizing thin film formation processes [25]. Understanding these solvent-material interactions enables the development of robust processing protocols for large-area device fabrication [5].
5,11-Bis(triethylsilylethynyl)anthradithiophene functions as a p-type organic semiconductor with exceptional charge transport properties that have made it a model system for understanding structure-property relationships in organic electronics [1] [24] [26]. The compound exhibits hole mobilities ranging from 10⁻⁶ to 1 square centimeter per volt-second, with this wide range attributed to the various polymorphic forms and processing conditions [5] [24].
The charge transport mechanism in this material exhibits temperature-dependent behavior that provides insights into the fundamental transport processes [26]. Variable-temperature mobility measurements reveal transitions between band-like and thermally activated transport regimes [26]. Band-like transport, characterized by mobility increasing with decreasing temperature, occurs under optimal conditions with minimal interfacial strain between device layers [26].
Transport Parameter | Value Range | Conditions | Reference |
---|---|---|---|
Hole Mobility | 0.3-1.8 cm²/V·s | Optimized processing | [25] [5] |
Hole Mobility | 10⁻⁶-10⁻³ cm²/V·s | Poor crystallinity | [5] |
Activation Energy | 40-50 meV | Shallow trap regime | [41] |
Temperature Range (Band-like) | <100 K | Low defect density | [26] |
Temperature Range (Activated) | >200 K | High defect density | [26] |
The semiconductor characteristics demonstrate strong dependence on molecular packing and crystalline quality [41]. Two-dimensional brickwork packing structures, as observed in certain polymorphs, provide superior charge transport compared to one-dimensional packing arrangements [11] [41]. The brickwork packing facilitates more efficient intermolecular charge transfer and reduces the impact of grain boundaries on transport properties [41].
Charge carrier mobility measurements reveal significant anisotropy within individual spherulites, though surprisingly, the compound exhibits relatively uniform transport properties regardless of the direction within spherulitic structures [5]. This characteristic represents a highly desirable attribute for electronic circuit integration, as it reduces the impact of crystalline orientation on device performance [5].
The material exhibits p-type semiconductor behavior with hole transport being the dominant charge carrier mechanism [1]. Field-effect transistor measurements demonstrate on-off current ratios exceeding 10⁵ in optimized devices [9] [10]. The threshold voltages approach zero volts and subthreshold slopes near 1 volt per decade indicate minimal trap densities at semiconductor-dielectric interfaces in high-quality devices [13].
Interfacial thermal expansion mismatch between semiconductor and dielectric layers significantly influences transport activation energies [26]. Studies reveal a universal scaling relationship where band-like transport occurs when consecutive device layers exhibit similar coefficients of thermal expansion [26]. This finding underscores the importance of holistic device design in achieving intrinsic material performance limits [26].